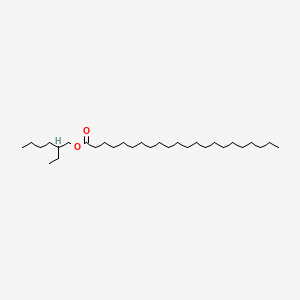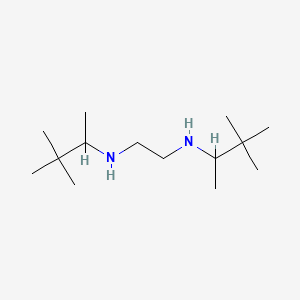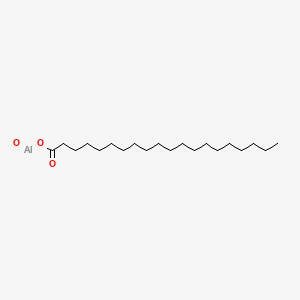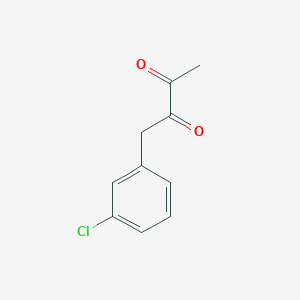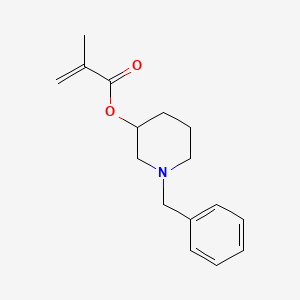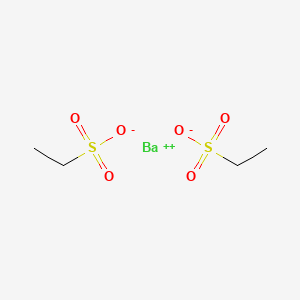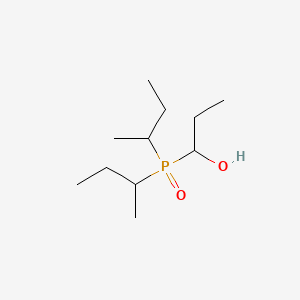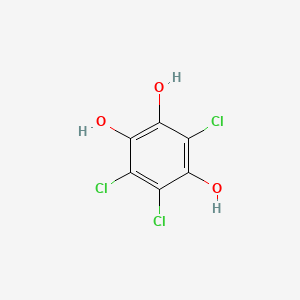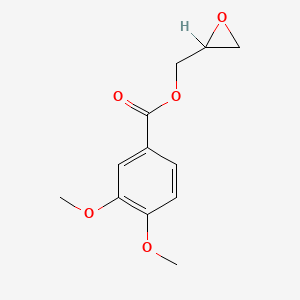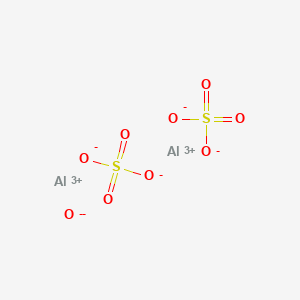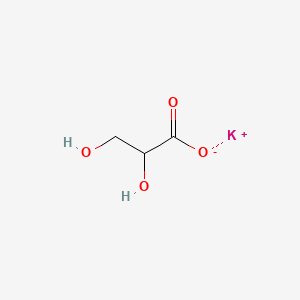![molecular formula C17H18N4O B15176634 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and indazole rings.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various substituents.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and has been studied for its effects on cellular processes.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparaison Avec Des Composés Similaires
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine can be compared with other indazole derivatives, such as:
N-{3-Cyclopropyl-1-[(6-methyl-2-pyridinyl)methyl]-1H-indazol-4-yl}-7-[2-(4-methyl-1-piperazinyl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide: This compound has a similar indazole core but different substituents, leading to distinct biological activities.
1-(6-Chloropyridin-3-yl)-N-methylmethanamine: Another related compound with a pyridinyl group, but with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C17H18N4O |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
3-cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine |
InChI |
InChI=1S/C17H18N4O/c1-22-15-7-2-4-12(19-15)10-21-14-6-3-5-13(18)16(14)17(20-21)11-8-9-11/h2-7,11H,8-10,18H2,1H3 |
Clé InChI |
GAXGVDRMENNLPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)CN2C3=CC=CC(=C3C(=N2)C4CC4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



